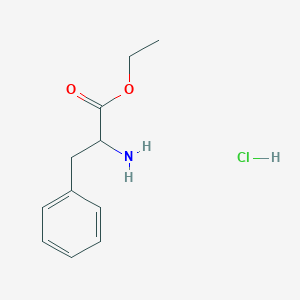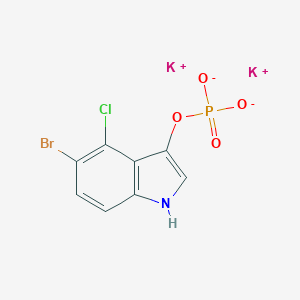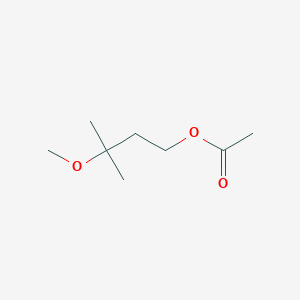
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, also known as metolazone, is a diuretic drug that is commonly used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water.
Wirkmechanismus
Metolazone works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water. This results in a decrease in blood volume and a reduction in blood pressure. Metolazone also has a vasodilatory effect, which further contributes to its antihypertensive action.
Biochemische Und Physiologische Effekte
Metolazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and water, while decreasing the excretion of potassium. Metolazone has also been shown to increase the excretion of uric acid, which may be beneficial in the treatment of gout. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a positive effect on lipid metabolism, with some studies suggesting that it may reduce serum cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
Metolazone has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has a well-established safety profile, with few reported adverse effects. However, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness for longer-term studies. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may interact with other drugs, which could complicate experimental design.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide. One area of interest is the use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in combination with other diuretics, such as furosemide, for the treatment of hypertension and edema. Another area of interest is the potential use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in the treatment of heart failure, chronic kidney disease, and diabetes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, particularly with regard to lipid metabolism and its potential role in the treatment of gout.
Synthesemethoden
The synthesis of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 2-amino-4-methylbenzenesulfonamide with ethylene oxide to form 2-hydroxyethyl-2-amino-4-methylbenzenesulfonamide. This compound is then reacted with sulfuric acid and nitric acid to form 4-methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
Metolazone has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and diabetes. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a synergistic effect when used in combination with other diuretics, such as furosemide.
Eigenschaften
CAS-Nummer |
109902-09-2 |
|---|---|
Produktname |
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide |
Molekularformel |
C10H13N3O3S |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol |
InChI |
InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
WLOQQPVPKLIXRG-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO |
Kanonische SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



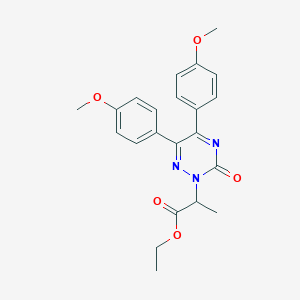
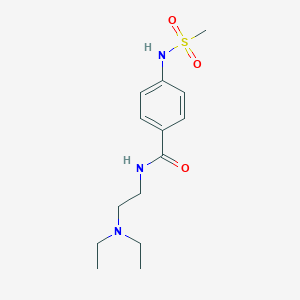
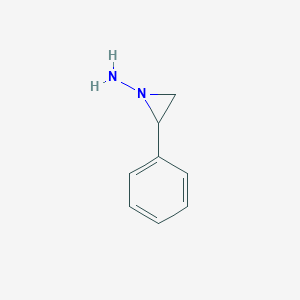
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)

![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)

